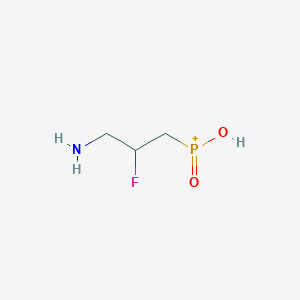

(3-Amino-2-fluoropropyl)phosphinic Acid

Beschreibung

Chemical Classification and Structural Characteristics within Phosphinic Acid Chemistry

(3-Amino-2-fluoropropyl)phosphinic acid is classified as a fluorinated γ-aminophosphinic acid. The presence of the phosphinic acid group, which is a phosphorus oxoacid, is central to its chemical identity. Unlike phosphonic acids, which have two hydroxyl groups attached to the phosphorus atom, phosphinic acids have one hydroxyl group and one hydrogen atom directly bonded to the phosphorus center. This structural feature is crucial as it influences the acidity and chelating properties of the molecule.

The incorporation of a fluorine atom at the C-2 position of the propyl chain is a key structural characteristic. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. researchgate.net In the context of (3-Amino-2-fluoropropyl)phosphinic acid, the fluorine atom can influence the acidity of the phosphinic acid group and the basicity of the amino group through inductive effects.

| Property | Value |

| Molecular Formula | C₃H₉FNO₂P |

| Molecular Weight | 141.08 g/mol |

| Chemical Class | Fluorinated Aminophosphinic Acid |

| Key Functional Groups | Amino (-NH₂), Fluoro (-F), Phosphinic Acid (-P(H)(O)OH) |

Note: The table is populated with calculated values and general classifications. Experimental data for this specific compound is not widely available in the public domain.

Stereoisomeric Forms of (3-Amino-2-fluoropropyl)phosphinic Acid and their Significance

The presence of a chiral center at the C-2 position, where the fluorine atom is attached, means that (3-Amino-2-fluoropropyl)phosphinic acid can exist as two stereoisomers (enantiomers): (2R)-(3-Amino-2-fluoropropyl)phosphinic acid and (2S)-(3-Amino-2-fluoropropyl)phosphinic acid. The stereochemistry of such molecules is of paramount importance in medicinal chemistry, as different enantiomers often exhibit distinct biological activities and pharmacological profiles. nih.gov

The significance of stereoisomerism is well-documented for many biologically active compounds. It is common for one enantiomer to be significantly more potent or to have a different mode of action than its counterpart. This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereospecifically with ligands.

In the context of (3-Amino-2-fluoropropyl)phosphinic acid, research has highlighted the (2R)-enantiomer as a potent agonist of the GABA B receptor. nih.govnih.gov This stereoselectivity underscores the importance of developing synthetic methods that can produce enantiomerically pure forms of the compound. The stereoselective synthesis of aminophosphinic acids is a challenging but critical area of research, often involving the use of chiral catalysts or starting materials. rsc.org While direct comparative studies on the biological activities of the (2R) and (2S) enantiomers of (3-Amino-2-fluoropropyl)phosphinic acid are not extensively detailed in the available literature, the pronounced activity of the (2R)-form suggests a highly specific interaction with its biological target.

Overview of Research Trajectories for Fluorinated Aminophosphinic Acid Analogues

The field of fluorinated aminophosphinic acid analogues is an active area of academic and industrial research, driven by the potential of these compounds as therapeutic agents. A major research trajectory focuses on their role as modulators of neurotransmitter receptors, particularly the GABA receptors.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets for a variety of neurological and psychiatric disorders. Fluorinated aminophosphinic acids, including (3-Amino-2-fluoropropyl)phosphinic acid, are designed as GABA analogues. The phosphinic acid group acts as a bioisostere of the carboxylic acid group in GABA, while the fluorinated alkyl chain helps to fine-tune the compound's properties.

Research has shown that analogues of (3-Amino-2-fluoropropyl)phosphinic acid can act as potent and selective agonists or antagonists at GABA B receptors. For example, the (2R)-enantiomer of (3-Amino-2-fluoropropyl)phosphinic acid has been investigated for its potential in treating conditions such as gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations. nih.gov The introduction of fluorine can enhance metabolic stability and brain penetration, which are desirable properties for drugs targeting the central nervous system.

Beyond GABA receptors, the broader class of aminophosphinic acids has been explored for a wide range of biological activities, including as enzyme inhibitors. researchgate.net The ability of the phosphinic acid moiety to mimic the transition state of peptide bond hydrolysis makes these compounds promising candidates for inhibiting proteases. The continued exploration of fluorinated aminophosphinic acids is likely to yield novel compounds with diverse therapeutic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-amino-2-fluoropropyl)-hydroxy-oxophosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTGPBOMAQLPCP-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C[P+](=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2P+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Fluoropropyl Phosphinic Acid and Its Analogues

Established Synthetic Routes for (3-Amino-2-fluoropropyl)phosphinic Acid

The synthesis of racemic (3-Amino-2-fluoropropyl)phosphinic acid can be achieved through multi-step sequences that often involve the introduction of the fluorine atom and the phosphinic acid moiety onto a propyl-amino backbone. A common strategy involves the use of a suitable three-carbon starting material, which is subsequently functionalized.

One plausible established route starts from a protected 3-amino-2-propanol derivative. The hydroxyl group can be fluorinated using a variety of modern fluorinating agents. The resulting fluoroamine can then be converted to the target phosphinic acid. This often involves the protection of the amino group, followed by a reaction sequence to introduce the phosphinic acid group, such as the Pudovik reaction on an appropriate imine precursor.

A general approach to β-aminophosphinates involves the conjugate addition of phosphinates to α,β-unsaturated nitriles or esters, followed by reduction of the nitrile or ester group and subsequent functional group manipulations to introduce the amino group. For the specific case of (3-Amino-2-fluoropropyl)phosphinic acid, a fluorinated α,β-unsaturated precursor could be utilized.

Another established method for the synthesis of β-amino phosphinic acids is the addition of phosphinates to aziridines. The ring-opening of an appropriately substituted N-protected 2-fluoromethylaziridine with a phosphinic acid ester would yield a precursor to the target molecule after deprotection.

Novel Processes for the Preparation of Crystalline Forms of (3-Amino-2-fluoropropyl)phosphinic Acid

The crystalline form of a pharmaceutically active compound can significantly impact its physical properties, such as solubility and stability. A novel process for the preparation of a specific crystalline form, designated as Form A, of (2R)-(3-Amino-2-fluoropropyl)phosphinic acid has been developed and patented. mdpi.com

This process involves the controlled crystallization of the (2R)-enantiomer from a specific solvent system under defined temperature conditions. The patent describes the dissolution of crude (2R)-(3-Amino-2-fluoropropyl)phosphinic acid in a mixture of water and a suitable organic solvent, followed by a controlled cooling profile to induce the crystallization of the desired Form A. The specific conditions, including solvent ratios and cooling rates, are critical for obtaining the correct polymorphic form with high purity.

Table 1: Process Parameters for the Preparation of Crystalline Form A of (2R)-(3-Amino-2-fluoropropyl)phosphinic Acid

| Parameter | Condition |

| Starting Material | Crude (2R)-(3-Amino-2-fluoropropyl)phosphinic acid |

| Solvent System | Water and a miscible organic solvent (e.g., isopropanol) |

| Dissolution Temperature | Elevated temperature to ensure complete dissolution |

| Crystallization | Controlled cooling to ambient temperature |

| Isolation | Filtration and drying |

Stereoselective Synthesis Approaches for (3-Amino-2-fluoropropyl)phosphinic Acid Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the enantiomers of (3-Amino-2-fluoropropyl)phosphinic acid is of high importance.

Synthesis of the (2R)-enantiomer: A stereoselective synthesis for (2R)-(3-Amino-2-fluoropropyl)phosphinic acid has been reported. mdpi.com This synthesis often starts from a chiral precursor, such as a derivative of a natural amino acid, to set the stereochemistry at the C2 position. For instance, a chiral epoxide derived from a protected serine can be opened with a fluoride (B91410) source to introduce the fluorine atom with inversion of configuration. Subsequent steps would involve the conversion of the carboxylate group into the phosphinic acid moiety, often through a multi-step sequence involving reduction and phosphonylation.

Synthesis of the (2S)-enantiomer: The synthesis of the (2S)-enantiomer can be achieved through a similar strategy but starting with the opposite enantiomer of the chiral precursor. For example, starting from D-serine would lead to the (2S)-enantiomer of the target molecule. Alternatively, asymmetric catalysis can be employed. The use of a chiral catalyst in the addition of a phosphinic acid equivalent to a prochiral fluorinated substrate can afford the (2S)-enantiomer with high enantiomeric excess. Chiral Ni(II) complexes have been successfully used in the asymmetric synthesis of other fluorinated amino acids and represent a promising approach for the synthesis of (S)-(3-Amino-2-fluoropropyl)phosphinic acid. mdpi.com

Design and Synthesis of Structural Analogues and Derivatives of (3-Amino-2-fluoropropyl)phosphinic Acid

The design and synthesis of structural analogues of (3-Amino-2-fluoropropyl)phosphinic acid are crucial for structure-activity relationship (SAR) studies and for the development of new compounds with improved properties. Analogues can be designed by modifying various parts of the molecule, such as the alkyl chain, the amino group, or the phosphinic acid moiety.

The synthesis of these analogues often follows similar strategies to those used for the parent compound, with the appropriate modifications to the starting materials and reagents. For example, analogues with different substituents on the propyl chain can be prepared by starting with appropriately substituted precursors. N-alkylation or N-acylation of the amino group can lead to a variety of derivatives. Furthermore, esterification of the phosphinic acid can provide prodrugs with altered pharmacokinetic profiles.

A review of synthetic strategies for fluorinated amino acids highlights various methods that can be adapted for the synthesis of analogues of (3-Amino-2-fluoropropyl)phosphinic acid. These include electrophilic and nucleophilic fluorination techniques on various precursors. orgsyn.org

Table 2: Examples of Structural Analogues and Derivatives of (3-Amino-2-fluoropropyl)phosphinic Acid and Their General Synthetic Approaches

| Compound Name | Structure | General Synthetic Approach |

| N-Methyl-(3-amino-2-fluoropropyl)phosphinic acid | CH₃NHCH₂CHFCH₂P(O)(H)OH | Reductive amination of the parent compound or starting with N-methylated precursors. |

| (3-Amino-2-fluoro-1-hydroxypropyl)phosphinic acid | H₂NCH(CH₂F)CH(OH)P(O)(H)OH | Introduction of a hydroxyl group via oxidation of a suitable precursor or starting from a functionalized four-carbon building block. |

| (3-Amino-2,2-difluoropropyl)phosphinic acid | H₂NCH₂CF₂CH₂P(O)(H)OH | Use of a difluorinated starting material or a gem-difluorination reaction on a keto-precursor. |

| Ethyl (3-amino-2-fluoropropyl)phosphinate | H₂NCH₂CHFCH₂P(O)(H)OEt | Esterification of the parent phosphinic acid. |

Biological Activity and Molecular Mechanisms of 3 Amino 2 Fluoropropyl Phosphinic Acid

Agonistic Activity at Gamma-Aminobutyric Acid Type B (GABAB) Receptors

(R)-(3-Amino-2-fluoropropyl)phosphinic acid, or lesogaberan (B1674770), is a potent agonist at the GABAB receptor. nih.gov The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition in the central and peripheral nervous systems. nih.gov Upon activation by an agonist, the receptor couples to Gi/o proteins, which in turn leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This signaling cascade is central to the inhibitory effects of GABA in the nervous system.

The agonistic action of lesogaberan at GABAB receptors has been demonstrated to inhibit transient lower esophageal sphincter relaxations (TLESRs), which is a key mechanism in gastroesophageal reflux disease (GERD). nih.govresearchgate.net This suggests that the compound can effectively modulate GABAB receptor-mediated physiological processes.

Interactions with Gamma-Aminobutyric Acid Transporters (GATs)

A significant aspect of the molecular pharmacology of (R)-(3-Amino-2-fluoropropyl)phosphinic acid is its interaction with GABA transporters (GATs). Research has shown that this compound is a substrate for all four subtypes of human GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. nih.gov These transporters are responsible for clearing GABA from the extracellular space, thereby regulating GABAergic neurotransmission. tuni.fi

The interaction with GATs is believed to play a crucial role in the distribution of (R)-(3-Amino-2-fluoropropyl)phosphinic acid. Its uptake by these transporters leads to its concentration in specific areas, such as the circumventricular organs in the brain, a phenomenon not observed with the prototypical GABAB agonist, baclofen (B1667701). nih.gov This active uptake mechanism contributes to its distinct pharmacokinetic profile.

Receptor Binding Profiles and Functional Agonism Assays of (3-Amino-2-fluoropropyl)phosphinic Acid

The affinity and potency of (R)-(3-Amino-2-fluoropropyl)phosphinic acid at GABA receptors have been quantified through various assays. Radioligand binding assays have been used to determine its binding affinity (Ki) at both GABAB and GABAA receptors, demonstrating its selectivity for the GABAB subtype. Functional assays, such as those measuring the half-maximal effective concentration (EC50), have confirmed its potent agonistic activity at human recombinant GABAB receptors. medchemexpress.com

Table 1: Receptor Binding Affinity of (R)-(3-Amino-2-fluoropropyl)phosphinic acid (Lesogaberan)

| Receptor | Species | Assay Type | Ki | Citation |

|---|---|---|---|---|

| GABAB | Rat | [3H]GABA displacement | 5.1 nM | medchemexpress.com |

Table 2: Functional Agonism of (R)-(3-Amino-2-fluoropropyl)phosphinic acid (Lesogaberan)

| Receptor | Assay Type | EC50 | Citation |

|---|

Intracellular and Subcellular Mechanisms Underlying Pharmacological Effects

The pharmacological effects of (3-Amino-2-fluoropropyl)phosphinic acid are initiated by its binding to and activation of the GABAB receptor. This receptor is an obligatory heterodimer, composed of GBR1 and GBR2 subunits. nih.gov Agonist binding occurs within a large extracellular "Venus Flytrap" domain of the GBR1 subunit, which induces a conformational change, leading to receptor activation. nih.gov

The primary intracellular mechanism following receptor activation is the engagement of Gi/o-type G-proteins. nih.govnih.gov This interaction leads to the inhibition of adenylyl cyclase, which decreases the production of the second messenger cAMP. nih.gov This cascade is a direct measure of the functional impact of the agonist on the receptor's signaling pathway.

On a subcellular level, the interaction of (R)-(3-Amino-2-fluoropropyl)phosphinic acid with GABA transporters is a key determinant of its localization. The active uptake by GATs results in what has been described as "avid intracellular sequestration". nih.gov This process leads to a notable concentration of the compound within circumventricular organs of the brain, areas that lack a typical blood-brain barrier. nih.gov This transport-mediated distribution likely underlies its predominantly peripheral mode of action in inhibiting TLESRs. nih.gov

Structure Activity Relationship Sar Investigations of 3 Amino 2 Fluoropropyl Phosphinic Acid

Elucidation of Stereochemical Influence on GABAB Receptor Agonism

The stereochemistry of (3-Amino-2-fluoropropyl)phosphinic acid is a critical determinant of its activity as a GABAB receptor agonist. Research has consistently highlighted the importance of the absolute configuration at the chiral center, with the (2R)-enantiomer, known as Lesogaberan (B1674770) (or AZD3355), being the biologically active form. This stereoselectivity indicates a specific and constrained binding pocket at the GABAB receptor.

The preference for the (R)-configuration at the 2-position of the propyl chain suggests that the spatial arrangement of the fluorine atom, the aminopropyl group, and the phosphinic acid moiety is crucial for optimal interaction with the receptor's binding site. While direct comparisons of the potency of the (R)- and (S)-enantiomers of (3-Amino-2-fluoropropyl)phosphinic acid in the literature are not extensively detailed in the provided search results, the exclusive development of the (2R)-isomer underscores its superior activity nih.gov.

In a related context, studies of other fluorinated GABA analogs, such as 3-fluoro-γ-aminobutyric acid (3F-GABA), have also demonstrated stereochemical preferences at GABA receptors. For instance, the (R)-enantiomer of 3F-GABA was found to be a more potent agonist at GABAC receptors than the (S)-enantiomer, reinforcing the principle that the stereochemical orientation of substituents on the GABA backbone is a key factor in receptor interaction and activation researchgate.net. This principle of stereoselectivity is a recurring theme in the pharmacology of GABA receptor ligands.

Impact of Fluorine Substitution on Receptor Affinity and Selectivity

The introduction of a fluorine atom at the 2-position of the aminopropyl chain has a significant impact on the pharmacological profile of the molecule. Fluorine, being the most electronegative element, can alter the electronic properties and conformation of a molecule, which in turn affects its binding affinity and selectivity for the GABAB receptor.

The fluorine atom in (2R)-(3-Amino-2-fluoropropyl)phosphinic acid is thought to influence the molecule's conformation, potentially favoring a specific spatial arrangement that is optimal for binding to the GABAB receptor. This conformational constraint can lead to higher receptor affinity. Furthermore, the strong carbon-fluorine bond can enhance the metabolic stability of the compound.

Structure-activity relationship studies have shown that substitutions at the 2-position of the 3-aminopropylphosphinic acid scaffold are generally well-tolerated. The data below illustrates the affinity and potency of various analogs, highlighting the favorable properties of the 2-fluoro substituted compound.

| Compound | Substitution at 2-position | GABAB Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|---|

| (2R)-(3-Amino-2-fluoropropyl)phosphinic acid (Lesogaberan) | -F | 130 | 410 |

| 3-Aminopropylphosphinic acid | -H | 110 | 230 |

| (3-Amino-2-oxopropyl)phosphinic acid | =O | 580 | 2400 |

Data in the table is derived from findings on substituted 3-aminopropylphosphinic acids and their interactions with the GABAB receptor.

Role of Phosphinic Acid Moiety Modifications in Biological Activity

The phosphinic acid group is a key pharmacophoric element, serving as a bioisostere of the carboxylic acid group of GABA. Its acidic nature is essential for the interaction with the GABAB receptor. Modifications to this moiety can significantly alter the biological activity, including receptor affinity and intrinsic efficacy.

One common modification is the introduction of a methyl group on the phosphorus atom, yielding a methylphosphinic acid derivative. Comparative studies have shown that both 3-aminopropylphosphinic acids and 3-aminopropyl(methyl)phosphinic acids can act as full agonists at the GABAB receptor nih.gov. However, there can be subtle differences in their affinity and potency profiles. For instance, with a keto-substitution at the 2-position, the methylphosphinic acid analog displays lower affinity and potency compared to its phosphinic acid counterpart nih.gov.

Interestingly, extending the alkyl substituent on the phosphinic acid group can dramatically switch the pharmacological activity from agonism to antagonism. For example, while 3-aminopropylphosphinic acid is a GABAB agonist, 3-aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348) and 3-aminopropyl-n-butylphosphinic acid are GABAB antagonists nih.govnih.gov. This highlights the sensitivity of the GABAB receptor to the size and nature of the substituent on the phosphorus atom.

The table below summarizes the effect of modifications to the phosphinic acid moiety.

| Compound | Modification | Biological Activity at GABAB Receptor |

|---|---|---|

| 3-Aminopropylphosphinic acid | -P(O)(OH)H | Agonist |

| 3-Aminopropyl(methyl)phosphinic acid | -P(O)(OH)CH3 | Agonist |

| 3-Aminopropyl(diethoxymethyl)phosphinic acid | -P(O)(OH)CH(OEt)2 | Antagonist |

| 3-Aminopropyl-n-butylphosphinic acid | -P(O)(OH)C4H9 | Antagonist |

This table illustrates how modifications to the phosphinic acid group can influence the pharmacological profile of the compound at the GABAB receptor.

Correlations between Aminopropyl Chain Variations and Functional Activity

Alterations to the three-carbon (propyl) chain that links the amino group and the phosphinic acid moiety can also have a profound effect on the functional activity of these compounds at the GABAB receptor. The length and substitution pattern of this chain are critical for proper orientation of the key pharmacophoric groups within the receptor binding site.

As discussed previously, the introduction of a fluorine atom or a keto group at the 2-position influences the potency and affinity. The length of the alkyl chain itself is also a determining factor. Shortening or lengthening the chain from the optimal three carbons generally leads to a decrease in agonist activity.

Furthermore, conformational restriction of the aminopropyl chain can provide insights into the bioactive conformation. The development of cyclic analogs, where the aminopropyl chain is incorporated into a ring system, is a common strategy to probe the required spatial arrangement of the amino and acidic groups. While specific examples for (3-Amino-2-fluoropropyl)phosphinic acid are not detailed in the provided results, the principle of conformational constraint is a fundamental aspect of SAR studies in GABAB receptor ligands nih.gov.

The relationship between the aminopropyl chain and the substituent on the phosphinic acid is also crucial. As noted, larger alkyl groups on the phosphinic acid can convert agonists into antagonists. This suggests that the combined volume and lipophilicity of the substituents on both the aminopropyl chain and the phosphinic acid moiety determine whether the compound will stabilize the active (agonist) or inactive (antagonist) state of the GABAB receptor.

Metabolic Pathways and Biotransformation of 3 Amino 2 Fluoropropyl Phosphinic Acid

Identification and Structural Characterization of Metabolites

Detailed metabolic studies have been conducted, primarily in rat models, to identify the biotransformation products of (3-Amino-2-fluoropropyl)phosphinic acid. In these studies, six distinct metabolites, designated M1 through M6, were detected in the urine of Wistar rats. tandfonline.comnih.gov While only the parent compound was found in plasma samples from these rats, the identified urinary metabolites provide significant insight into the metabolic pathways. tandfonline.com The structures of these metabolites were elucidated using advanced analytical techniques, including hydrophilic interaction liquid chromatography (HILIC) coupled with linear trap quadrupole orbitrap mass spectrometry (MS) and tandem mass spectrometry (MS/MS). tandfonline.comnih.gov

The identified metabolites encompass a range of structural modifications to the parent molecule, including N-acetylation, oxidation of the phosphinic acid group, defluorination, and conjugation. The specific structures of the six metabolites identified in rat urine are detailed in the table below. tandfonline.comnih.gov

| Metabolite | Chemical Name | Structural Modification from Parent Compound |

| M1 | [(2R)-3-acetamido-2-fluoropropyl]-phosphinic acid | N-acetylation of the primary amino group. |

| M2 | 3-hydroxypropyl-phosphinic acid | Loss of the fluorine atom and the amino group, with the introduction of a hydroxyl group. |

| M3 | (2R)-2-fluoro-3-hydroxyphosphonoyl-propanoic acid | Oxidation of the phosphinic acid to a phosphonic acid and conversion of the aminopropyl chain to a hydroxy-propanoic acid, while retaining the fluorine atom. |

| M4 | [(2R)-2-fluoro-3-guanidino-propyl]-phosphinic acid | Guanidination of the primary amino group. |

| M5 | 3-hydroxyphosphonoyl-propanoic acid | Loss of the fluorine atom and the amino group, with the introduction of a hydroxyl group and oxidation of the phosphinic acid to a phosphonic acid. |

| M6 | [(2R)-3-amino-2-fluoropropyl]-phosphonic acid | Oxidation of the phosphinic acid moiety to a phosphonic acid. |

Proposed Enzymatic Transformations and Metabolic Fates

Based on the structures of the identified metabolites, a metabolic pathway for (3-Amino-2-fluoropropyl)phosphinic acid has been proposed. This pathway involves several key enzymatic transformations. tandfonline.com

Three of the metabolites—M1, M4, and M6—are believed to be formed directly from the parent compound. tandfonline.com

Metabolite M1 , the N-acetylated form, is likely produced by the action of N-acetyltransferases.

Metabolite M4 , the guanidino conjugate, is formed by the addition of a guanidino group to the primary amine, a process that can be catalyzed by arginine:x-amidine amidinotransferases.

Metabolite M6 results from the oxidation of the phosphinic acid group to a phosphonic acid, a reaction that could be mediated by oxidoreductases.

The formation of the other three metabolites—M2, M3, and M5—is thought to proceed through two intermediate compounds. tandfonline.com One intermediate, (2R)-2-fluoro-3-hydroxyphosphonoyl-propanoic acid, retains the fluorine atom and leads to the formation of metabolite M3 . The other intermediate, 3-hydroxypropyl-phosphinic acid, has lost the fluorine atom and is a precursor to metabolites M2 and M5 . The enzymatic processes leading to these intermediates likely involve deamination and subsequent oxidation. For instance, the elimination of hydrogen fluoride (B91410), potentially through an enamine-imine tautomerization and hydrolysis, similar to the metabolism of 3-fluoro-γ−aminobutyric acid by GABA aminotransferase, could be a possible route for the formation of the defluorinated metabolites M2 and M5. tandfonline.com

Computational Chemistry and Molecular Modeling Studies of 3 Amino 2 Fluoropropyl Phosphinic Acid

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment.

For (3-Amino-2-fluoropropyl)phosphinic acid, MD simulations would be instrumental in exploring its conformational preferences in an aqueous solution and within the binding site of the GABA(B) receptor. The presence of a chiral center at the C2 position and the flexible propyl chain suggest that the molecule can adopt a range of conformations, some of which may be more favorable for receptor binding than others.

A typical MD simulation protocol would involve placing the molecule in a periodic box of water molecules and simulating its dynamics over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would reveal the most populated conformational states, the free energy barriers between them, and the intramolecular hydrogen bonding patterns.

Hypothetical Dihedral Angle Distribution for (3-Amino-2-fluoropropyl)phosphinic Acid

| Dihedral Angle | Most Populated Range (degrees) | Second Most Populated Range (degrees) |

| N-C1-C2-C3 | -60 to -70 | 170 to 180 |

| C1-C2-C3-P | 50 to 60 | -160 to -170 |

| F-C2-C3-P | -70 to -80 | 160 to 170 |

This table is for illustrative purposes and represents the type of data that would be generated from a conformational analysis study.

Such studies on GABA(B) receptor agonists are crucial as the receptor's activation is known to be induced by significant conformational changes upon ligand binding. nih.gov While specific MD studies on (3-Amino-2-fluoropropyl)phosphinic acid are not extensively published, research on the GABA(B) receptor itself highlights the importance of such simulations in understanding the activation mechanism. nih.gov

Ligand-Receptor Docking and Binding Site Predictions

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This method is crucial for understanding the key interactions that stabilize the ligand-receptor complex and for predicting the binding affinity of new compounds.

For (3-Amino-2-fluoropropyl)phosphinic acid, docking studies would be performed using a three-dimensional model of the GABA(B) receptor. The GABA(B) receptor is a heterodimer composed of GABA(B)1 and GABA(B)2 subunits, and the ligand-binding site is located in the extracellular Venus flytrap (VFT) domain of the GABA(B)1 subunit.

Docking simulations would predict that the positively charged amino group of (3-Amino-2-fluoropropyl)phosphinic acid forms a salt bridge with a negatively charged amino acid residue in the binding pocket, such as a glutamic or aspartic acid. The phosphinic acid group, being a phosphinate analogue of a carboxylic acid, would likely interact with positively charged or polar residues, for instance, through hydrogen bonds with arginine or lysine (B10760008) residues. The fluorine atom, being electronegative, could participate in favorable electrostatic interactions or influence the local conformation of the ligand to optimize binding.

While detailed docking results for this specific compound are not widely available, QSAR and molecular modeling studies of other GABA(B) agonists, such as baclofen (B1667701) analogues, have identified key residues like Tyr366 and Tyr395 as important for binding. nih.gov It is plausible that (3-Amino-2-fluoropropyl)phosphinic acid engages with a similar set of residues.

Hypothetical Docking Results for (3-Amino-2-fluoropropyl)phosphinic Acid at the GABA(B) Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

| Glu465 | Salt Bridge (with Amino Group) | 2.8 |

| Arg479 | Hydrogen Bond (with Phosphinic Acid) | 3.1 |

| Ser464 | Hydrogen Bond (with Phosphinic Acid) | 3.3 |

| Tyr366 | π-π Stacking (potential) | 4.5 |

This table is for illustrative purposes and represents the type of data that would be generated from a ligand-receptor docking study.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. These methods can be used to calculate a wide range of properties, including molecular orbital energies, electrostatic potential maps, and atomic charges.

For (3-Amino-2-fluoropropyl)phosphinic acid, QM calculations would be valuable for understanding the influence of the fluorine atom on the molecule's reactivity and binding affinity. The high electronegativity of fluorine can significantly alter the local electronic environment, affecting the acidity of the phosphinic acid group and the basicity of the amino group.

An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating sites that are likely to engage in electrostatic interactions with the receptor. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important indicators of a molecule's reactivity.

Hypothetical Quantum Chemical Properties of (3-Amino-2-fluoropropyl)phosphinic Acid (DFT, B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 4.8 D |

| pKa (Phosphinic Acid) | ~1.5 |

| pKa (Amino Group) | ~9.8 |

This table is for illustrative purposes and represents the type of data that would be generated from quantum mechanical calculations.

These calculations are fundamental in the development of more accurate parameters for molecular mechanics force fields used in MD simulations and docking studies.

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug design. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For GABA(B) receptor agonists, a QSAR study would involve compiling a dataset of molecules with known binding affinities or functional potencies, including (3-Amino-2-fluoropropyl)phosphinic acid and its analogues. A wide range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds.

Studies on other GABA(B) agonists have shown that electronic descriptors, such as HOMO and LUMO energies, and the ability to participate in aromatic interactions are important for binding and activation. nih.gov A QSAR model for phosphinic acid analogues could reveal the optimal substitution patterns on the propyl chain and the ideal stereochemistry for potent GABA(B) agonism. Such a model suggested that the activity of GABA(B) receptor agonists is influenced by their shape and molecular size, constitutional features, and the energy of interaction with the receptor. nih.gov

Hypothetical QSAR Equation for GABA(B) Agonists

pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + c

This is a simplified, illustrative example of a QSAR equation. Real models are typically more complex and involve a larger number of descriptors.

The insights gained from such predictive models are invaluable for guiding the synthesis of new compounds with improved therapeutic profiles.

Advanced Analytical Methodologies in 3 Amino 2 Fluoropropyl Phosphinic Acid Research

High-Performance Liquid Chromatography (HPLC) Techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but the high polarity of (3-Amino-2-fluoropropyl)phosphinic acid makes it unsuitable for traditional reversed-phase (RP) HPLC methods, where it would typically exhibit poor retention and elute in or near the solvent front. To effectively analyze such polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique. phenomenex.comelementlabsolutions.com

HILIC utilizes a polar stationary phase (such as silica (B1680970), amide, or cyano-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent (commonly acetonitrile) and a small percentage of an aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like (3-Amino-2-fluoropropyl)phosphinic acid can partition into this aqueous layer and interact with the polar stationary phase via mechanisms including partitioning, hydrogen bonding, and electrostatic interactions. elementlabsolutions.comchromatographyonline.com This results in enhanced retention and separation from other components in a sample matrix.

Table 1: Typical HILIC Parameters for Analysis of Polar Amino-Containing Compounds

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Stationary Phase | Amide-bonded silica (e.g., TSKgel Amide-80), Zwitterionic (e.g., HILIC-Z), or unbonded silica | Offers a variety of selectivities for polar analytes. Amide phases are common for their robustness and unique hydrogen bonding capabilities. elementlabsolutions.comchromatographyonline.com |

| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Formate, Ammonium Acetate) | Provides ions for the aqueous layer and controls pH to manage the analyte's ionization state. chromatographyonline.com |

| Mobile Phase B | Acetonitrile | The primary organic solvent; high concentrations promote retention in HILIC mode. nih.gov |

| Gradient | Decreasing concentration of Mobile Phase B (e.g., 95% to 40%) | Elutes analytes in order of increasing hydrophilicity. nih.gov |

| pH | 3.0 - 6.0 | Controls the charge state of the amino and phosphinic acid groups to optimize retention and peak shape. |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | Suitable for non-chromophoric analytes. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of (3-Amino-2-fluoropropyl)phosphinic acid, providing highly sensitive detection and crucial structural information. When coupled with a separation technique like HPLC (HILIC-MS) or capillary electrophoresis (CE-MS), it allows for the precise quantification of the compound in complex biological matrices.

For a polar molecule like (3-Amino-2-fluoropropyl)phosphinic acid (molar mass: 141.082 g·mol⁻¹), electrospray ionization (ESI) is the most common ionization technique, typically operating in positive ion mode to protonate the basic amino group [M+H]⁺. wikipedia.org

Tandem mass spectrometry (MS/MS) is used for unambiguous structural confirmation. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 142.1) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. While specific experimental data is not publicly available, a theoretical fragmentation pattern can be predicted based on the compound's structure.

Table 2: Predicted MS/MS Fragmentation of (3-Amino-2-fluoropropyl)phosphinic Acid ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 142.1 | 125.1 | 17.0 (NH₃) | Loss of the amino group |

| 142.1 | 122.1 | 20.0 (HF) | Loss of hydrogen fluoride (B91410) |

| 142.1 | 77.1 | 65.0 (H₃PO₂) | Cleavage of the propyl-phosphinic acid bond |

These fragmentation pathways provide definitive structural information, confirming the presence of the amino group, the fluorine atom, and the phosphinic acid moiety, making MS/MS a powerful technique for both qualitative and quantitative analysis in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR) for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the de novo structural elucidation and characterization of (3-Amino-2-fluoropropyl)phosphinic acid. A combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and stereochemistry. The use of both ¹H and ¹⁹F NMR has been explicitly reported for characterizing the closely related compound (2R)-(3-amino-2-fluoropropyl)sulphinic acid. nih.gov

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the propyl chain. The chemical shifts and splitting patterns (multiplicity) of these signals are influenced by neighboring atoms. For instance, the protons on the carbon adjacent to the fluorine atom (C2) and the phosphorus atom (C3) would exhibit complex splitting patterns (e.g., doublet of doublets of doublets) due to coupling with ¹H, ¹⁹F, and ³¹P nuclei.

¹⁹F NMR: ¹⁹F NMR is particularly informative due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope. alfa-chemistry.com It provides a direct window into the electronic environment of the fluorine atom. The signal for the single fluorine atom in (3-Amino-2-fluoropropyl)phosphinic acid would appear as a multiplet due to coupling with adjacent protons. The chemical shift is highly sensitive to the local structure, making it a valuable probe. alfa-chemistry.com For organofluorine compounds with a CH₂F group, chemical shifts typically appear in the range of -200 to -220 ppm relative to a CFCl₃ standard.

³¹P NMR: As a phosphinic acid derivative, ³¹P NMR is also crucial. It would show a single resonance, and its coupling to adjacent ¹H and ¹⁹F atoms would confirm the structure around the phosphorus center.

¹³C NMR: The carbon spectrum would show three distinct signals for the propyl backbone, with their chemical shifts and splitting patterns providing further confirmation of the structure, particularly through ¹³C-¹⁹F and ¹³C-³¹P coupling constants.

Table 3: Expected NMR Spectroscopic Features for (3-Amino-2-fluoropropyl)phosphinic Acid

| Nucleus | Expected Chemical Shift Range | Expected Multiplicity | Information Provided |

|---|---|---|---|

| ¹H | 1.5 - 4.5 ppm | Complex multiplets (e.g., ddd, ddt) | Confirms the propyl backbone and provides stereochemical information through coupling constants. |

| ¹⁹F | -200 to -220 ppm | Multiplet (dt) | Confirms the presence and electronic environment of the fluorine atom. alfa-chemistry.com |

| ³¹P | Varies | Multiplet (dt) | Confirms the phosphinic acid moiety and its connectivity to the propyl chain. |

| ¹³C | 20 - 70 ppm | Doublet of doublets (dd) | Shows the three unique carbon environments and confirms C-F and C-P bonds through coupling. |

Capillary Electrophoresis (CE) Applications in Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar and charged molecules like (3-Amino-2-fluoropropyl)phosphinic acid. Its high efficiency, minimal sample consumption, and rapid analysis times make it an attractive alternative or complement to HPLC. nih.gov The analysis of phosphinic pseudopeptides and GABA analogues by CE has been well-documented. rsc.orgnih.gov

In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary based on their charge-to-size ratio in the presence of an applied electric field. nih.gov The zwitterionic nature of (3-Amino-2-fluoropropyl)phosphinic acid (containing both a basic amino group and an acidic phosphinic acid group) means its net charge is highly dependent on the pH of the background electrolyte (BGE).

By carefully selecting the pH of the BGE, the compound can be analyzed as a cation (at low pH, where the amine is protonated), an anion (at high pH, where the phosphinic acid is deprotonated), or a zwitterion near its isoelectric point. nih.gov For instance, phosphinic pseudopeptides with basic residues are analyzed as cations in acidic BGEs. nih.gov Due to the lack of a UV chromophore, detection often requires indirect UV detection, where a UV-absorbing component is added to the BGE, or derivatization with a fluorescent tag to enable sensitive laser-induced fluorescence (LIF) detection. nih.govnih.gov

Table 4: Potential Capillary Electrophoresis (CZE) Conditions for (3-Amino-2-fluoropropyl)phosphinic Acid Analysis

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm i.d. | Standard for CZE, providing high separation efficiency. |

| Background Electrolyte (BGE) | Phosphate (B84403) or Borate buffer | Controls pH and ionic strength, determining analyte charge and migration speed. nih.gov |

| pH | Acidic (e.g., pH 2.5) or Alkaline (e.g., pH 9.0) | To analyze the compound as a cation or an anion, respectively, ensuring migration and separation. nih.gov |

| Applied Voltage | 15 - 30 kV | Driving force for electrophoretic separation. |

| Detection | Indirect UV or Laser-Induced Fluorescence (LIF) after derivatization | Necessary for detecting non-chromophoric analytes with high sensitivity. nih.govnih.gov |

Emerging Research Themes and Future Perspectives for 3 Amino 2 Fluoropropyl Phosphinic Acid

Exploration of Novel Phosphinic Acid Scaffolds in Chemical Biology

Phosphinic acid derivatives have emerged as a versatile tool in medicinal chemistry and chemical biology due to their unique structural and chemical properties. nih.gov These compounds, particularly those with a pseudopeptide character, serve as effective modulators for various biological targets, most notably as inhibitors for enzymes like Zn-metalloproteinases and aspartic acid proteinases. researchgate.net

The core of their utility lies in the phosphinate moiety [-P(O)(OH)-CH2-], which acts as a non-hydrolyzable isostere of a peptide bond. researchgate.net This resistance to enzymatic cleavage makes phosphinic acid-containing molecules highly stable in biological environments, a desirable trait for therapeutic agents and research probes. nih.gov Furthermore, the tetrahedral geometry of the phosphinic acid group effectively mimics the transition state of peptide bond hydrolysis, allowing these compounds to bind tightly to the active sites of proteolytic enzymes. researchgate.netmdpi.com

In the context of neuropharmacology, phosphinic acids have been successfully employed as bioisosteres for the carboxylic acid group in GABA analogs. researchgate.net This substitution has led to the development of potent GABA-B receptor agonists with potentially improved side-effect profiles compared to earlier compounds like baclofen (B1667701). researchgate.net The exploration of these scaffolds is not limited to simple substitution; it extends to creating a diverse range of phosphinic pseudopeptides and other derivatives to probe protein function and develop new therapeutic leads for a wide array of diseases. nih.govresearchgate.net The adaptability of the phosphinic acid scaffold continues to make it a focal point for innovation in the design of biologically active molecules.

Comparative Pharmacology with Other Aminophosphonic and Aminophosphinic Acids

Aminophosphonic and aminophosphinic acids are synthetic analogues of natural amino acids that have gained significant prominence in biomedical research. wiley.commiamioh.edu While both are considered "bio-isosteric phosphorus analogues" of amino acids, there are crucial differences in their structure and properties that influence their pharmacological behavior. nih.gov

Aminophosphonic acids replace the carboxylic acid group with a phosphonic acid moiety (PO3H2), whereas aminophosphinic acids feature a phosphinic acid group (PO2HR'). core.ac.uk A key distinction is that aminophosphinic acids are monoacidic, making them closer structural analogues to the parent α-amino acids than the diacidic aminophosphonic acids. core.ac.uk This structural fidelity can be critical for precise molecular recognition at receptor binding sites.

Another significant difference is the stability of the P-C bond, which is highly resistant to enzymatic and chemical hydrolysis, a feature shared by both classes. nih.gov This contrasts sharply with the P-O bond in phosphate (B84403) esters, which is readily cleaved by enzymes. nih.gov

In the realm of GABA receptor ligands, these differences are particularly relevant. Replacing the carboxylic acid group of GABA with a phosphinic acid residue has been shown to produce potent GABA-B receptor agonists. researchgate.net The nature of the substituent on the phosphinic acid's phosphorus atom plays a critical role in determining the compound's activity. For instance, small alkyl substituents can result in agonist activity at the GABA-B receptor, while larger groups can confer antagonist properties. nih.gov This provides a molecular switch for fine-tuning the pharmacological profile of new ligands.

| Feature | Aminophosphonic Acids | Aminophosphinic Acids | Natural Amino Acids |

|---|---|---|---|

| Acidic Group | Phosphonic Acid (-PO3H2) | Phosphinic Acid (-PO2HR') | Carboxylic Acid (-COOH) |

| Acidity | Diacidic | Monoacidic | Monoacidic |

| Structural Analogy | Analogue of amino acids | Closer analogue to amino acids than phosphonic counterparts core.ac.uk | Native structure |

| Hydrolytic Stability | High (stable P-C bond) nih.gov | High (stable P-C bond) nih.gov | Metabolically processed |

| GABA-B Receptor Activity | Can act as agonists or antagonists | Activity (agonist vs. antagonist) can be tuned by the 'R' group on phosphorus nih.gov | Endogenous agonist |

Methodological Innovations in Studying GABA-B Receptor Ligands and Transporters

The study of GABA-B receptor ligands and GABA transporters has been revolutionized by a range of evolving methodologies, from molecular and cellular techniques to advanced biophysical and computational approaches. nih.govnih.gov Understanding the interactions of compounds like (3-Amino-2-fluoropropyl)phosphinic acid requires a multi-faceted experimental approach.

Studying GABA-B Receptors: Initial characterization often relies on radioligand binding assays to determine the affinity of a new compound for the receptor. nih.gov Functional consequences of receptor binding are assessed using techniques like electrophysiology (e.g., patch-clamp) to measure changes in ion channel activity in cells expressing the receptor. nih.gov More recent advances include fluorescence-based technologies that allow for high-throughput screening of compound libraries. nih.gov A major breakthrough has been the use of cryo-electron microscopy (cryo-EM) , which has provided high-resolution 3D structures of the GABA-B receptor, offering unprecedented insight into the binding sites for agonists and antagonists. nih.gov This structural information is invaluable for understanding how ligands work and for designing new ones. nih.govnih.gov

Studying GABA Transporters (GATs): GABA transporters control the concentration of GABA in the synaptic cleft, making them a key therapeutic target. nih.gov Their function is primarily studied through uptake assays using radiolabeled GABA or fluorescent GABA analogs. The activity of GATs can also be measured electrically, as they co-transport sodium (Na+) and chloride (Cl−) ions along with GABA, generating a measurable current. nih.gov This stoichiometry (typically 1 GABA: 2 Na+: 1 Cl−) allows for detailed kinetic analysis. nih.gov Furthermore, techniques like in situ hybridization and immunocytochemistry are used to map the distribution of different transporter subtypes in the brain. nih.govnih.gov

Emerging Technologies: A frontier in this field is the development of cell-free protein synthesis (CFPS) biosensors . mdpi.com These systems can be engineered to produce a detectable signal (e.g., color change or fluorescence) in the presence of a specific molecule, such as a neurotransmitter or a drug. This technology offers the potential for rapid and sensitive detection of ligands and could be adapted to study ligand-receptor or ligand-transporter interactions in a controlled, cell-free environment. mdpi.com

| Methodology | Target | Information Gained | Reference |

|---|---|---|---|

| Radioligand Binding Assays | Receptors | Binding affinity (Kd) and specificity of a ligand. | nih.gov |

| Electrophysiology (Patch Clamp) | Receptors & Transporters | Functional activity (agonist, antagonist), ion channel modulation, and transporter currents. | nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Receptors | High-resolution 3D structure of the receptor-ligand complex. | nih.gov |

| GABA Uptake Assays | Transporters | Rate and inhibition of GABA transport into cells or vesicles. | nih.gov |

| Cell-Free Protein Synthesis (CFPS) Biosensors | Ligands | Rapid, sensitive, and specific detection of target molecules. | mdpi.com |

Prospects for Rational Design of Receptor-Selective Ligands based on (3-Amino-2-fluoropropyl)phosphinic Acid Structure

The structure of (3-Amino-2-fluoropropyl)phosphinic acid serves as an excellent template for the rational design of new, more selective GABA-B receptor ligands. Rational drug design leverages an understanding of a compound's structure-activity relationship (SAR) and its interaction with its biological target to create improved molecules. nih.gov The recent availability of high-resolution GABA-B receptor structures has significantly advanced these efforts. nih.govnih.gov

The key structural features of (3-Amino-2-fluoropropyl)phosphinic acid each contribute to its pharmacological profile:

The Phosphinic Acid Group: As a bioisostere of the carboxylic acid group of GABA, it anchors the ligand in the orthosteric binding site of the GABA-B1 subunit. researchgate.netmdpi.com Its monoacidic nature and tetrahedral geometry provide a stable and specific interaction within the binding pocket. core.ac.uk

The Aminopropyl Backbone: This component mimics the basic structure of GABA, ensuring recognition by the receptor. The distance and orientation between the amino group and the acidic phosphinic acid group are critical for proper binding.

The Fluorine Atom: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance a drug's properties. rsc.orgnih.gov Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life. It can also alter the molecule's lipophilicity and electronic properties, which can lead to stronger binding affinity and improved penetration of the blood-brain barrier. nih.govbohrium.com In the case of (3-Amino-2-fluoropropyl)phosphinic acid, the fluorine atom's high electronegativity can influence the conformation of the propyl chain, potentially pre-organizing the molecule into a shape that is optimal for binding to the GABA-B receptor.

Future design efforts will likely focus on modifying each of these components. For example, synthesizing analogues with different substituents on the phosphinic acid could modulate the ligand's efficacy, potentially switching it from an agonist to an antagonist. nih.gov Further exploration of fluorination patterns or the introduction of other small, electron-withdrawing groups could be used to fine-tune binding selectivity and pharmacokinetic properties. By combining these synthetic strategies with computational modeling and the detailed structural insights from cryo-EM, researchers can rationally design the next generation of GABA-B receptor ligands with enhanced selectivity and therapeutic potential. nih.govmdpi.com

| Structural Component | Function/Role in Rational Design | Reference |

|---|---|---|

| Phosphinic Acid Moiety | Carboxylic acid bioisostere; anchors ligand in the binding pocket; monoacidic character improves amino acid analogy. | researchgate.netcore.ac.uk |

| Aminopropyl Backbone | Mimics the endogenous ligand GABA, ensuring receptor recognition. | nih.gov |

| Fluorine Atom | Increases metabolic stability; modulates binding affinity and conformation; can improve blood-brain barrier penetration. | rsc.orgnih.gov |

| Stereochemistry | The specific 3D arrangement of atoms is critical for selective interaction with the chiral receptor binding site. | core.ac.uk |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.